Jnk-1-IN-2

JNK1 inhibitor ADP-Glo kinase assay biochemical potency

JNK-1-IN-2 (designated Compound C6 in the primary literature) is a synthetic small-molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1) belonging to the amino-pyrimidine-2,4-diamine chemotype. It was discovered via a synthesis-accessibility-oriented computational design strategy and exhibits an IC50 of 33.5 nM against JNK1 in the ADP-Glo kinase assay, with additional inhibitory activity against JNK2 (IC50 = 112.9 nM) and JNK3 (IC50 = 33.2 nM).

Molecular Formula C16H20BrN5O
Molecular Weight 378.27 g/mol
Cat. No. B12392353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnk-1-IN-2
Molecular FormulaC16H20BrN5O
Molecular Weight378.27 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br
InChIInChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22)
InChIKeyHSEASLMARZYTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JNK-1-IN-2 (Compound C6): Procurement-Ready JNK1 Inhibitor with Verified In Vivo Anti-Fibrotic Activity and Practical Synthesis Advantage


JNK-1-IN-2 (designated Compound C6 in the primary literature) is a synthetic small-molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1) belonging to the amino-pyrimidine-2,4-diamine chemotype [1]. It was discovered via a synthesis-accessibility-oriented computational design strategy and exhibits an IC50 of 33.5 nM against JNK1 in the ADP-Glo kinase assay, with additional inhibitory activity against JNK2 (IC50 = 112.9 nM) and JNK3 (IC50 = 33.2 nM) [1]. The compound has a molecular formula of C16H20BrN5O and a molecular weight of 378.27 g/mol . JNK-1-IN-2 is commercially available from multiple reputable vendors for research use and is principally applied in pulmonary fibrosis and JNK pathway research [1].

Why JNK-1-IN-2 Cannot Be Replaced by Generic JNK Inhibitors: Evidence of Isoform-Selectivity, Synthesis Accessibility, and Disease-Model Validation Gaps


The JNK inhibitor landscape is populated by compounds with vastly divergent selectivity profiles, synthesis complexity, and in vivo validation status. Broad-spectrum agents such as SP600125 exhibit essentially no isoform discrimination (JNK1/JNK2 IC50 ratio ≈ 1:1) and are explicitly noted in the literature as unsuitable for isoform-specific mechanistic studies without orthogonal tools [1]. The clinical-stage candidate CC-90001 offers superior JNK1 selectivity (12.9-fold over JNK2) but requires a 9-step synthesis with chiral separation that reduces overall yield to approximately 10%, severely constraining large-scale procurement and medicinal chemistry optimization [1][2]. Irreversible inhibitors such as JNK-IN-8 introduce covalent modification, altering the pharmacological profile. JNK-1-IN-2 occupies a distinct procurement niche: it provides quantifiable JNK1-over-JNK2 selectivity (3.4-fold), is synthesized in only 2 steps, and has demonstrated anti-fibrotic efficacy in an animal model of pulmonary fibrosis, making it uniquely suited for programs that require both biological validation and practical scalability [1].

JNK-1-IN-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against CC-90001, SP600125, and DB07268


JNK1 Biochemical Potency: Direct Head-to-Head Comparison of JNK-1-IN-2 (C6) vs. Clinical Candidate CC-90001 in Identical ADP-Glo Kinase Assay

In the same study and under identical ADP-Glo kinase assay conditions, JNK-1-IN-2 (Compound C6) demonstrated a JNK1 IC50 of 33.5 nM, compared to 24.4 nM for the Phase II clinical candidate CC-90001 [1]. The 1.37-fold potency difference is narrow, placing C6 within the same potency tier as the clinical benchmark while offering a fundamentally simpler chemical scaffold amenable to further medicinal chemistry optimization [1].

JNK1 inhibitor ADP-Glo kinase assay biochemical potency CC-90001 comparator pulmonary fibrosis

Synthetic Accessibility: JNK-1-IN-2 Requires 2 Synthesis Steps vs. 9 Steps for CC-90001, Enabling Rapid SAR and Cost-Effective Procurement

The primary publication explicitly reports that JNK-1-IN-2 (C6) can be synthesized in only 2 steps, whereas CC-90001 requires 9 synthetic steps including 4 steps dedicated to constructing the chiral hexatomic ring side chain, with isomer separation reducing the overall yield to approximately 10% [1]. This 4.5-fold reduction in synthetic steps (9 vs. 2) represents the single most impactful procurement differentiator, as it directly translates to lower cost, faster turnaround, and greater feasibility for analog generation in structure-activity relationship (SAR) campaigns [1].

synthesis accessibility step count medicinal chemistry procurement scalability CC-90001 comparator

JNK Isoform Selectivity Profile: JNK-1-IN-2 Exhibits 3.4-Fold JNK1-over-JNK2 Discrimination vs. SP600125's Non-Selective 1:1 Profile

JNK-1-IN-2 demonstrates a JNK2/JNK1 IC50 ratio of 3.37 (112.9 nM / 33.5 nM), indicating measurable, though moderate, preference for JNK1 over JNK2 [1]. In contrast, the widely used tool compound SP600125 exhibits JNK1 and JNK2 IC50 values both of 40 nM (ratio = 1.0), providing zero isoform discrimination . The primary literature explicitly cautions that SP600125 'exhibits exceptionally low specificity for JNK and should only be used in combination with other tools to rule out a potential role for JNK in a particular process' [1]. JNK-1-IN-2 additionally exhibits near-equipotent activity against JNK3 (IC50 = 33.2 nM), distinguishing it from JNK3-sparing compounds such as CC-90001 and DB07268 [1].

JNK isoform selectivity JNK1 vs JNK2 SP600125 comparator tool compound selection ADP-Glo assay

In Vivo Anti-Fibrotic Efficacy: JNK-1-IN-2 Confirmed to Reverse Lung Impairment in Animal Model of Pulmonary Fibrosis

The primary publication reports that JNK-1-IN-2 (C6) effectively inhibited c-Jun phosphorylation and reversed lung impairment in an animal model of pulmonary fibrosis [1]. This in vivo confirmation of target engagement and therapeutic effect was a key finding that elevated C6 from an in vitro hit to a lead compound warranting further development [1]. While CC-90001 has also demonstrated anti-fibrotic efficacy and has advanced to Phase II clinical trials (NCT03142191), its 9-step synthesis imposes significant procurement barriers for academic laboratories seeking an in vivo-active JNK1 inhibitor [1][2]. Direct quantitative comparison of in vivo efficacy between C6 and CC-90001 in the same model is not available in the published literature; this evidence dimension is therefore classified as supporting rather than definitive comparative evidence.

pulmonary fibrosis in vivo efficacy bleomycin model anti-fibrotic lung impairment IPF

Kinase Selectivity Context: JNK-1-IN-2's JNK3 Co-Inhibition Profile Distinguishes It from JNK3-Sparing JNK1 Inhibitors DB07268 and CC-90001

JNK-1-IN-2 inhibits JNK3 with an IC50 of 33.2 nM, essentially equipotent to its JNK1 activity (33.5 nM), yielding a JNK3/JNK1 ratio of 0.99 [1]. This stands in contrast to the highly JNK1-selective inhibitor DB07268, which is reported to have a JNK1 IC50 of 9 nM with 70- to 90-fold selectivity over CHK1, CK2, and PLK, but for which JNK3 IC50 data are not prominently disclosed — implying significantly weaker JNK3 activity . CC-90001, meanwhile, is characterized primarily by its 12.9-fold JNK1-over-JNK2 selectivity in cell-based assays [2]. The practical implication is that JNK-1-IN-2 should not be selected when strict JNK1 mono-selectivity or JNK3 sparing is required; it is more appropriately deployed in scenarios where combined JNK1/JNK3 inhibition is mechanistically acceptable or desirable.

JNK3 co-inhibition kinase selectivity DB07268 JNK1-selective off-target profile

JNK-1-IN-2 Optimal Application Scenarios: Where Synthesis Accessibility and In Vivo Validation Drive Procurement Decisions


Preclinical Pulmonary Fibrosis (IPF) Efficacy Studies Requiring an In Vivo-Validated JNK1 Inhibitor

JNK-1-IN-2 is directly suited for rodent models of bleomycin-induced or genetically driven pulmonary fibrosis, where its confirmed in vivo anti-fibrotic activity and c-Jun phosphorylation inhibition provide target engagement and phenotypic rescue readouts [1]. Unlike SP600125, which lacks isoform discrimination and has well-documented off-target effects that confound fibrosis readouts, JNK-1-IN-2 offers 3.4-fold JNK1-over-JNK2 selectivity [1][2]. Its 2-step synthesis further enables dose-range-finding studies at lower procurement cost compared to the 9-step CC-90001 [1].

Medicinal Chemistry SAR Expansion Campaigns Centered on the Pyrimidine-2,4-Diamine Scaffold

The 2-step synthesis of JNK-1-IN-2, contrasted with CC-90001's 9-step route, makes it a practical starting point for structure-activity relationship (SAR) exploration [1]. Medicinal chemistry teams can rapidly generate analogs around the amino-pyrimidine core to optimize JNK1 potency, improve JNK2 selectivity beyond the current 3.4-fold ratio, or modulate JNK3 co-inhibition, without the synthetic bottleneck imposed by CC-90001's chiral side-chain construction [1].

JNK1/JNK3 Dual Pharmacology Investigations in Stress-Response and Neurodegeneration Models

Given JNK-1-IN-2's near-equipotent inhibition of JNK1 (33.5 nM) and JNK3 (33.2 nM), the compound is mechanistically suitable for studies where combined JNK1 and JNK3 blockade is hypothesized to be beneficial — such as neuronal stress responses, where JNK3 is predominantly expressed in the CNS [1][2]. In this context, JNK-1-IN-2 provides a procurement advantage over using separate JNK1-selective and JNK3-selective inhibitors in combination, though users must note that strict isoform attribution of phenotypes will require orthogonal genetic controls [1].

Benchmarking Studies Comparing Synthesis-Accessible Leads Against Clinical-Stage JNK1 Inhibitors

JNK-1-IN-2, with its published head-to-head biochemical potency data against CC-90001 (33.5 vs. 24.4 nM) in the identical ADP-Glo assay, serves as a reference compound for laboratories benchmarking novel JNK1 inhibitor series against the clinical standard [1]. The availability of both compounds from commercial vendors enables side-by-side profiling in biochemical, cellular, and in vivo assays to deconvolute the contributions of JNK1 potency, isoform selectivity, and pharmacokinetics to overall anti-fibrotic efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jnk-1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.